Molecular Weight Differentiation from Analogs
The molecular weight of 1,2-Dimethyl-2-pyrrolidinecarbonitrile is quantifiably higher than that of its simpler in-class analogs. This difference directly impacts physical properties such as boiling point and chromatographic retention time, which are critical for purification and analytical characterization . The target compound (MW: 124.18 g/mol) is heavier than unsubstituted 2-pyrrolidinecarbonitrile (MW: 96.13 g/mol) and the mono-methyl analog, 1-methyl-2-pyrrolidinecarbonitrile (MW: 110.16 g/mol) . This 28.05 g/mol increase over the parent unsubstituted compound and 14.02 g/mol over the 1-methyl analog represents a significant change in mass and polarity, enabling distinction via LC-MS or GC-MS [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 124.18 g/mol |
| Comparator Or Baseline | 1-Methyl-2-pyrrolidinecarbonitrile (110.16 g/mol); 2-Pyrrolidinecarbonitrile (96.13 g/mol) |
| Quantified Difference | +14.02 g/mol vs. 1-methyl analog; +28.05 g/mol vs. parent |
| Conditions | Calculated from standard atomic weights; C7H12N2 vs. C6H10N2 vs. C5H8N2. |
Why This Matters
This mass difference is a definitive, instrument-verifiable metric to confirm the identity and purity of the procured compound, distinguishing it from more common, lower molecular weight pyrrolidinecarbonitrile impurities or mislabeled materials.
- [1] Pharmaffiliates. (n.d.). 1-Methyl-2-pyrrolidinecarbonitrile (CAS No : 20297-37-4). View Source
